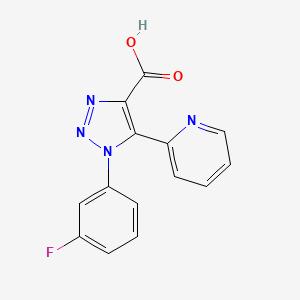
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-Fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FPTCA, is an organic compound that has been used in scientific research for its various applications. It is a heterocyclic compound containing a 1,2,3-triazole ring and a pyridine ring fused to a phenyl group. FPTCA is a white crystalline solid with a molecular weight of 246.28 g/mol. It is soluble in water, methanol, and ethanol, and is relatively stable in air.
Aplicaciones Científicas De Investigación
Nonlinear Optical Material
The compound has been studied for its potential as a nonlinear optical material . Nonlinear optical materials are crucial for various applications such as frequency conversion, optical switching, and modulation. The presence of the fluorophenyl group in the compound could enhance the nonlinear optical properties due to its electron-withdrawing nature, which can lead to a higher electronic polarizability .
Biologically Active Compounds
This compound may serve as a scaffold for creating biologically active compounds. The pyridinyl and triazole rings are common motifs in pharmaceuticals and can interact with various biological targets. The fluorophenyl group can improve the binding affinity and selectivity of the compound towards certain proteins or enzymes .
Drug Design and Discovery
In drug discovery, the compound’s structure could be utilized to design new drugs. Its molecular framework allows for the addition of various functional groups, which can be tailored to target specific diseases or conditions. The compound’s ability to form stable and potent interactions with biological targets makes it a valuable entity in medicinal chemistry .
Synthetic Chemistry
As a synthetic intermediate, this compound can be used to construct more complex molecules. Its reactive carboxylic acid group allows for coupling reactions with amines, alcohols, and other nucleophiles, which can lead to a wide range of derivatives with potential applications in different chemical industries .
Material Science
In material science, the compound could be explored for the development of new materials with specific properties. The combination of aromatic rings and heterocycles can lead to materials with unique electronic, thermal, or mechanical properties .
Agricultural Chemistry
The triazole ring is known for its use in agricultural chemistry, particularly in the synthesis of fungicides and pesticides. The compound’s structure could be modified to enhance its activity and selectivity against various plant pathogens .
Environmental Chemistry
In environmental chemistry, the compound could be investigated for its role in the degradation of pollutants. Its potential to interact with and break down harmful chemicals makes it a candidate for environmental remediation efforts .
Analytical Chemistry
Lastly, the compound could be used in analytical chemistry as a reagent or a standard for calibration. Its distinct chemical structure allows for its detection and quantification using various analytical techniques .
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-9-4-3-5-10(8-9)19-13(11-6-1-2-7-16-11)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBZZXSWHNDDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=NN2C3=CC(=CC=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



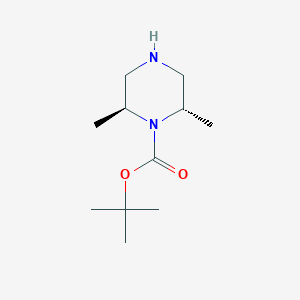
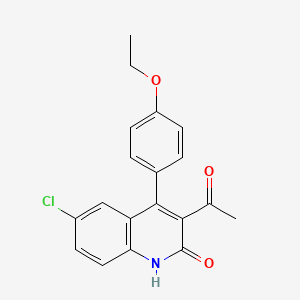
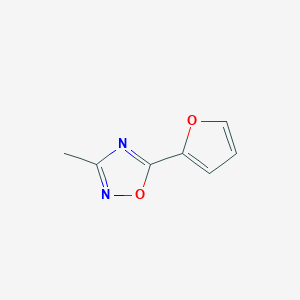
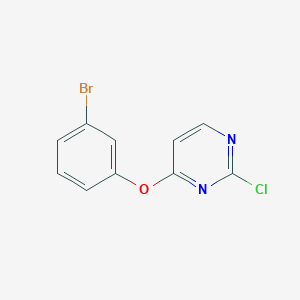
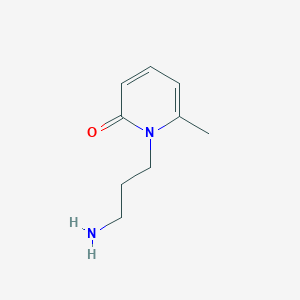
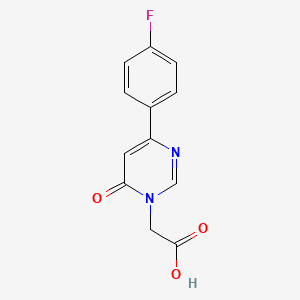


![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)
![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
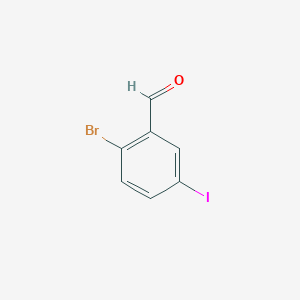
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
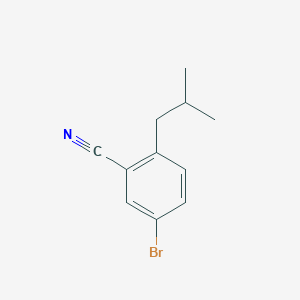
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)